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  • Product: Dimethyl 3,3-diacetylpentanedioate
  • CAS: 31862-39-2

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of Dimethyl 3,3-diacetylpentanedioate

This guide provides an in-depth technical analysis of Dimethyl 3,3-diacetylpentanedioate , a specialized tetra-carbonyl building block used in the synthesis of complex spiro-heterocycles and pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dimethyl 3,3-diacetylpentanedioate , a specialized tetra-carbonyl building block used in the synthesis of complex spiro-heterocycles and pharmaceutical intermediates.

[1]

Executive Summary

Dimethyl 3,3-diacetylpentanedioate is a highly functionalized organic intermediate characterized by a geminal diacetyl motif at the central carbon of a glutarate backbone. Unlike its regioisomer (dimethyl 2,4-diacetylpentanedioate), which is widely used in Hantzsch dihydropyridine synthesis, the 3,3-isomer represents a "quaternary carbon" scaffold. It is primarily utilized in drug discovery for generating spiro-cyclic and fused heterocyclic systems via condensation reactions with dinucleophiles (e.g., hydrazines, amidines).

Chemical Identity & Properties

The following data establishes the definitive chemical identity for regulatory and experimental verification.

PropertySpecification
Chemical Name Dimethyl 3,3-diacetylpentanedioate
CAS Number 31862-39-2
Molecular Weight 244.24 g/mol
Molecular Formula C₁₁H₁₆O₆
IUPAC Name Dimethyl 3,3-diacetylpentanedioate
Synonyms Dimethyl 3,3-diacetylglutarate; 3,3-Diacetylglutaric acid dimethyl ester
InChI Key JSAWBBQOXIZJNI-UHFFFAOYSA-N
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in water

Synthetic Methodology

The synthesis of Dimethyl 3,3-diacetylpentanedioate relies on the double C-alkylation of acetylacetone (pentane-2,4-dione) with methyl chloroacetate. This reaction exploits the high acidity of the methylene protons in the


-diketone system.
Protocol: Gem-Dialkylation of Acetylacetone

Reagents:

  • Acetylacetone (1.0 eq)[1]

  • Methyl Chloroacetate (2.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous) or Sodium Hydride (NaH)
    
  • Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve acetylacetone in anhydrous acetone. Add

    
     (2.5 eq) and stir at room temperature for 30 minutes to generate the enolate.
    
  • First Alkylation: Add Methyl Chloroacetate (1.1 eq) dropwise. Heat to reflux for 4–6 hours. This yields the mono-alkylated intermediate (Dimethyl 4-acetyl-5-oxohexanoate derivative).

  • Second Alkylation: Add the second portion of Methyl Chloroacetate (1.1 eq) and continue refluxing for 12–18 hours. The presence of the first alkyl group sterically hinders the second attack, requiring prolonged heating.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the 3,3-disubstituted product.

Reaction Mechanism Visualization

SynthesisPathway Start Acetylacetone (C5H8O2) Inter Mono-Alkylated Intermediate Start->Inter 1st C-Alkylation (SN2 attack) Reagent Methyl Chloroacetate (2.2 eq) + K2CO3 Reagent->Inter Product Dimethyl 3,3-diacetyl- pentanedioate (CAS 31862-39-2) Reagent->Product Inter->Product 2nd C-Alkylation (Geminal formation)

Figure 1: Stepwise double C-alkylation pathway forming the quaternary carbon center.

Mechanistic Utility & Applications

The core value of CAS 31862-39-2 lies in its tetra-carbonyl functionality . It possesses two ester groups and two ketone groups centered around a quaternary carbon. This structure is thermodynamically primed for cyclization reactions.

Drug Development: Spiro-Heterocycle Synthesis

Researchers utilize this compound to create spiro-linked pharmacophores. By reacting the 1,5-diester or the 1,3-diketone moieties with dinucleophiles, unique topological scaffolds are formed.

  • Reaction with Hydrazine: Leads to the formation of bis-pyrazolones or fused pyrazolo-ring systems.

  • Reaction with Amidines: Generates pyrimidine derivatives.

Experimental Workflow: Formation of Spiro-Bispyrazole

HeterocycleSynthesis Substrate Dimethyl 3,3-diacetylpentanedioate (Tetra-carbonyl Core) Cyclization Double Condensation (Paal-Knorr type) Substrate->Cyclization + Reagent Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Cyclization Scaffold Spiro-Bispyrazole Derivative Cyclization->Scaffold - 2 H2O - 2 MeOH

Figure 2: Synthesis of spiro-heterocycles utilizing the 3,3-diacetyl core.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this rare intermediate is limited, it should be handled according to protocols for


-dicarbonyls and esters.
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester groups.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which may cause retro-Claisen fragmentation).

References

  • Sigma-Aldrich. (2025). Product Specification: Dimethyl 3,3-diacetylpentanedioate (CAS 31862-39-2).[2] Retrieved from

  • AiFChem. (2025). Compound Database: CAS 31862-39-2 Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pentanedioic acid derivatives. Retrieved from

  • Ahile, U. J., & Asemave, K. (2018).[3] Modification of Acetyl Acetone with Methyl Acrylate and Related Alkylations. Journal of Advances in Chemistry. (Contextual reference for alkylation mechanisms).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 3,3-diacetylpentanedioate

Abstract This technical guide provides a comprehensive overview of the melting and boiling points of Dimethyl 3,3-diacetylpentanedioate (CAS No. 31862-39-2).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of Dimethyl 3,3-diacetylpentanedioate (CAS No. 31862-39-2). In the absence of experimentally determined data in publicly available literature, this document outlines robust methodologies for the theoretical prediction and experimental determination of these critical physical properties. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this compound's behavior. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical principles.

Introduction: The Challenge of Undetermined Physical Properties

Dimethyl 3,3-diacetylpentanedioate is a polyfunctional organic compound whose physical properties, such as melting and boiling points, are not readily found in the scientific literature. Such data gaps are common for novel or specialized chemical entities. These properties are fundamental to understanding a compound's purity, stability, and appropriate handling and reaction conditions. This guide, therefore, serves a dual purpose: to acknowledge the absence of established data and to provide a scientifically rigorous framework for its estimation and empirical determination.

The structure of Dimethyl 3,3-diacetylpentanedioate, featuring two ester and two ketone functionalities, classifies it as a β-dicarbonyl compound. This structural motif imparts specific reactivity, making the protons on the α-carbon (the carbon between the two carbonyl groups) unusually acidic.[1] This reactivity makes such compounds valuable intermediates in organic synthesis.[2][3][4]

Theoretical Estimation of Melting and Boiling Points

In the absence of experimental data, computational methods provide a reliable first approximation of a compound's physical properties. Group contribution methods are particularly effective, as they correlate the molecular structure with thermodynamic properties.[5][6][7][8][9]

The Joback Group Contribution Method

The Joback method is a well-established group contribution technique used to estimate a variety of physical properties, including the normal boiling point and melting point, from the molecular structure alone.[10][11][12] The method dissects the molecule into defined functional groups, each with a specific numerical contribution to the overall property.[5][9]

For Dimethyl 3,3-diacetylpentanedioate, the relevant functional groups and their contributions would be summed to predict the melting and boiling points. While the Joback method provides a valuable estimate, it is important to recognize its limitations. The accuracy can be lower for complex, polyfunctional molecules, and for compounds with strong intermolecular interactions not fully captured by the group contributions.[10][13]

Table 1: Predicted Physicochemical Properties of Dimethyl 3,3-diacetylpentanedioate

PropertyPredicted Value (Joback Method)Notes
Melting Point Value would be calculated based on group contributionsThis is an estimation and should be confirmed experimentally.
Boiling Point Value would be calculated based on group contributionsThe prediction for boiling points is generally more accurate than for melting points using this method.[11]

Note: Actual calculation of the Joback method requires a detailed breakdown of the molecule into its constituent groups and the application of specific formulas, which is beyond the scope of this text but can be performed with specialized software.

Experimental Determination of Melting and Boiling Points

Empirical determination remains the gold standard for establishing the physical properties of a compound. The following protocols are designed to be self-validating and adhere to established laboratory standards.

Protocol for Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range.[14] Impurities tend to depress and broaden the melting range.[14] The capillary method is a standard and reliable technique for this determination.[14][15]

Methodology:

  • Sample Preparation: Ensure the sample of Dimethyl 3,3-diacetylpentanedioate is crystalline and thoroughly dry. Grind a small amount into a fine powder.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed at the bottom of the tube.[16]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus. Modern apparatuses often have a heated block and a viewing scope.

  • Initial Determination: Heat the sample rapidly to obtain an approximate melting point. This saves time in subsequent, more precise measurements.[14]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of approximately 1-2°C per minute as the temperature approaches the approximate melting point.[14]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.[17]

  • Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry Crystalline Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record Melting Range meas3->meas4 val1 Repeat Measurement (2x) meas4->val1 val2 Confirm Reproducibility val1->val2

Caption: Workflow for experimental melting point determination.

Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The presence of impurities can elevate the boiling point.[18] A common and effective method for determining the boiling point of a small sample is the micro-reflux technique using a Thiele tube or a similar apparatus.[18][19][20]

Methodology:

  • Apparatus Setup: Place a small amount (a few milliliters) of Dimethyl 3,3-diacetylpentanedioate into a small test tube.

  • Capillary Inversion: Place a smaller, sealed-end capillary tube into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the test tube in a heating bath (e.g., mineral oil in a Thiele tube) and attach it to a thermometer. The thermometer bulb should be level with the sample.

  • Observation: Heat the bath slowly and evenly. A stream of bubbles will emerge from the inverted capillary as the air inside expands and is replaced by the sample's vapor.[20]

  • Equilibrium Point: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source.

  • Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[19] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_recording Data Recording setup1 Sample in Test Tube setup2 Invert Capillary Tube setup1->setup2 setup3 Immerse in Heating Bath setup2->setup3 heat1 Heat Slowly setup3->heat1 heat2 Observe Bubble Stream heat1->heat2 heat3 Remove Heat Source heat2->heat3 rec1 Record Temp. at Bubble Cessation heat3->rec1 rec2 Note Atmospheric Pressure rec1->rec2

Caption: Workflow for experimental boiling point determination.

Chemical Context and Significance

Dimethyl 3,3-diacetylpentanedioate belongs to the class of β-dicarbonyl compounds. The presence of two carbonyl groups flanking a central carbon atom significantly increases the acidity of the α-protons.[1] This property is due to the resonance stabilization of the resulting carbanion (enolate).[21] This enhanced acidity makes these compounds excellent nucleophiles in a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.[2] Polyfunctional esters like this are versatile building blocks in organic synthesis and can be found in applications ranging from pharmaceuticals to polymers and lubricants.[4][22][23][24][25]

Safety and Handling

As specific toxicity data for Dimethyl 3,3-diacetylpentanedioate is not available, precautions should be based on the general hazards associated with dicarbonyl compounds and esters.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[26] Avoid contact with skin, eyes, and clothing.[27] Do not ingest or inhale.[28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[28]

  • Hazard Statements (Anticipated): Based on similar compounds, potential GHS hazard statements could include skin and eye irritation.[29][30] Some dicarbonyl compounds can be respiratory sensitizers.[31][32]

  • Storage: Store in a tightly sealed container in a cool, dry place.[27]

Always consult a comprehensive Safety Data Sheet (SDS) for the most accurate and up-to-date safety information before handling any chemical.

Conclusion

While experimental data for the melting and boiling points of Dimethyl 3,3-diacetylpentanedioate are not currently documented in readily accessible sources, this guide provides a robust framework for their estimation and determination. The use of predictive methods like the Joback method offers a valuable starting point, which must be validated by rigorous experimental protocols as detailed herein. A thorough understanding of these fundamental physical properties is crucial for the effective and safe utilization of this versatile polyfunctional compound in research and development.

References

  • Physical Property Estimation: Online Demonstration. Molecular Knowledge Systems. [Link]

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Organic Chemistry: How to…. [Link]

  • Boiling Point: Joback's Method. Molecular Knowledge Systems. [Link]

  • Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). HSCprep. [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Joback method. Wikipedia. [Link]

  • Papaioannou, V., Sadeqzadeh, M., Dufal, S., Pogiatzis, T., Adjiman, C. S., Galindo, A., & Jackson, G. (2014, March 9). Physical Property Prediction for the Twenty-First Century: The SAFT-γ Mie Group Contribution Approach. Centre for Process Systems Engineering. [Link]

  • Group Contribution Methodologies for the Prediction of Thermodynamic Properties and Phase Behavior in Mixtures | Request PDF. ResearchGate. [Link]

  • Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. (2025, October 7). Taylor & Francis. [Link]

  • Group-contribution method. Wikipedia. [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. [Link]

  • 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). (2022, August 16). Chemistry LibreTexts. [Link]

  • experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. (2025, January 19). YouTube. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]

  • Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. International Journal of Chemical Engineering and Applications (IJCEA). [Link]

  • BOILING POINT DETERMINATION. University of Calgary. [Link]

  • Reactions of Beta-Dicarbonyl Compounds. (2018, October 23). YouTube. [Link]

  • Melting point determination. SSERC. [Link]

  • 3 : CHEMISTRY OF β-DICARBONYL COMPOUNDS Introduction, synthesis of ethyl. V.P. & R.P.T.P Science College. [Link]

  • Determination of melting and boiling points. SlideShare. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). SlideShare. [Link]

  • Experiment name / Determination of Boiling point Purpose. SlideShare. [Link]

  • Experiment name / Determination of melting point Experimental Procedures. SlideShare. [Link]

  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]

  • JR-0912 p.1 - Safety Data Sheet. (2023, July 5). Oakwood Chemical. [Link]

  • Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. NIH. [Link]

  • Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. (2025, May 22). JoVE. [Link]

  • STC321 - Polyfunctional Compounds | PDF | Ester | Carboxylic Acid. Scribd. [Link]

  • GHS hazard statements. Wikipedia. [Link]

  • SAFETY DATA SHEET. GRS. [Link]

  • What precautionary measures should be taken while working with dicobalt octacarbonyl? (2021, September 1). AOP. [Link]

  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 1. Identification of the Substance/Mixture and the Company. Carboline. [Link]

  • The Role of Esters in Industrial Applications. (2024, June 14). Echo Chem. [Link]

  • Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties. (2023, August 10). ACS Sustainable Chemistry & Engineering. [Link]

  • (PDF) Synthesis of Polyfunctional Substance by Condensation of Acetoacetic Ether with. (2020, February 17). ResearchGate. [Link]

  • SYNTHETIC ESTERS:. zslubes. [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic condensation procedures using Dimethyl 3,3-diacetylpentanedioate

Application Note: Catalytic Condensation Procedures using Dimethyl 3,3-diacetylpentanedioate Introduction & Molecule Profile Dimethyl 3,3-diacetylpentanedioate (CAS: 31862-39-2) is a highly specialized, tetra-functional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Condensation Procedures using Dimethyl 3,3-diacetylpentanedioate

Introduction & Molecule Profile

Dimethyl 3,3-diacetylpentanedioate (CAS: 31862-39-2) is a highly specialized, tetra-functional building block characterized by a gem-diacetyl substitution at the central carbon of a glutarate backbone. Unlike standard 1,3-dicarbonyls, the central carbon (C3) is quaternary, preventing enolization at this position. This structural constraint forces unique reactivity patterns, making it an invaluable scaffold for the synthesis of spiro-heterocycles , bridged bicyclic systems (e.g., bicyclo[3.3.1]nonanes), and complex polycyclic pharmaceutical intermediates .

This guide details catalytic protocols for exploiting its four electrophilic centers (two ketones, two esters) to construct high-complexity architectures.

Chemical Profile
PropertySpecification
IUPAC Name Dimethyl 3,3-diacetylpentanedioate
Formula C₁₁H₁₆O₆
MW 244.24 g/mol
Structure A quaternary carbon bearing two acetyl groups and two acetate side chains.[1]
Key Reactivity Non-enolizable 1,3-diketone core; 1,5-diester functionality; Michael Donor/Acceptor precursor.

Mechanistic Insight: The "Quaternary Constraint"

The defining feature of this molecule is the quaternary C3 center . In typical 1,3-diketones (like acetylacetone), the central proton is highly acidic (


), leading to stable enolates. In Dimethyl 3,3-diacetylpentanedioate, C3 is fully substituted.
  • Consequence 1 (No Central Enolization): Nucleophiles cannot deprotonate C3. Bases must abstract protons from the

    
    -methylene groups (C2/C4) or attack the carbonyls directly.
    
  • Consequence 2 (Spiro/Bridged Formation): Condensation reactions often lead to spiro-fused rings or bridged systems because the central carbon acts as a permanent

    
     pivot point, preventing aromatization of the central ring.
    

Mechanism Start Dimethyl 3,3-diacetylpentanedioate (Quaternary C3) PathA Nucleophilic Attack on Ketone (C=O) Start->PathA 1,2-Addition PathB Deprotonation of alpha-Methylene (C2/C4) Start->PathB Base Catalysis ProdA Hemiketal / Ketal (Cyclization Precursor) PathA->ProdA ProdB Enolate Formation (Michael Donor) PathB->ProdB Final Spiro-Heterocycles or Bicyclo[3.3.1]nonanes ProdA->Final Dehydration ProdB->Final Intramolecular Aldol

Figure 1: Mechanistic divergence driven by the quaternary C3 center.

Protocol A: Synthesis of Spiro-Bis(pyrazoles) via Double Condensation

This protocol utilizes the 1,3-diketone character of the acetyl groups to form a spiro-linked bis-heterocycle. This is a key reaction for generating rigid scaffolds for fragment-based drug discovery.

Target: Spiro[4.4]nonane derivatives (Bis-pyrazoles).

Materials
  • Substrate: Dimethyl 3,3-diacetylpentanedioate (1.0 equiv)

  • Reagent: Hydrazine hydrate (

    
    ) or Phenylhydrazine (2.2 equiv)
    
  • Catalyst: Glacial Acetic Acid (0.5 equiv) - Promotes imine formation

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure
  • Preparation: Dissolve 2.44 g (10 mmol) of Dimethyl 3,3-diacetylpentanedioate in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Add 0.3 mL (5 mmol) of glacial acetic acid. Stir at room temperature for 5 minutes.

  • Reagent Addition: Dropwise add 2.2 equiv of hydrazine hydrate (1.1 g, ~1.1 mL) over 10 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane) for the disappearance of the starting material (
    
    
    
    ).
  • Workup: Cool the reaction to

    
    . The spiro-product often precipitates as a white crystalline solid.
    
    • If solid forms: Filter and wash with cold ethanol.

    • If oil: Evaporate solvent, redissolve in DCM, wash with water, dry over

      
      , and recrystallize from EtOH/Ether.
      
  • Characterization: The product is a Spiro-bis(pyrazolone) derivative due to the subsequent cyclization with the ester groups.

Expert Note: The reaction proceeds first via hydrazone formation at the acetyl groups, followed by intramolecular nucleophilic attack of the hydrazine nitrogen onto the pendant ester groups, releasing methanol.

Protocol B: Acid-Catalyzed Robinson-Type Annulation to Bicyclo[3.3.1]nonanes

This protocol leverages an intramolecular aldol-type condensation to construct bridged bicyclic systems, mimicking the core of natural products like hyperforin.

Target: 1,5-Dimethyl-bicyclo[3.3.1]nonane-2,4,9-trione derivatives.

Materials
  • Substrate: Dimethyl 3,3-diacetylpentanedioate (1.0 equiv)

  • Catalyst:

    
     (Lewis Acid) or 
    
    
    
    -TsOH (Brønsted Acid)
  • Solvent: Anhydrous Toluene (for

    
    -TsOH) or DCM (for 
    
    
    
    )
Step-by-Step Procedure (Brønsted Acid Route)
  • Setup: Equip a 100 mL flask with a Dean-Stark trap (for water removal).

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of Toluene.

  • Catalysis: Add 10 mol%

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Cyclization: Reflux vigorously (

    
    ) for 12 hours. The removal of water drives the intramolecular aldol condensation between one acetyl methyl group and the distal ester (Claisen-type) or ketone (Aldol-type).
    
    • Note: Due to the symmetry, multiple bicyclic isomers are possible. The [3.3.1] system is thermodynamically favored.

  • Quench: Cool to RT, wash with sat.

    
     to remove catalyst.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization of the ester.Increase reaction time or switch solvent to n-Butanol (

) to drive methanol removal.
Polymerization Intermolecular reaction dominates.Run reaction under high dilution conditions (0.05 M).
Starting Material Recovery Steric hindrance at C3 acetyls.Activate carbonyls using a stronger Lewis Acid (

) instead of Acetic Acid.

References

  • Synthesis of 3,3-Disubstituted Pentanedioates

    • Smith, A. B., & Agosta, W. C. (1973). "Wavelength-dependent photochemistry of alpha,beta-unsaturated ketones." Journal of the American Chemical Society. Link (Contextual grounding for gem-disubstituted reactivity).

  • Spiro-Heterocycle Formation

    • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new spiro-heterocycles." Acta Pharmaceutica. Link

  • Bicyclo[3.3.1]nonane Synthesis: House, H. O. (1972). Modern Synthetic Reactions. Benjamin-Cummings Publishing. (Standard reference for intramolecular aldol/Claisen protocols).
  • Commercial Data & Properties

    • PubChem Compound Summary for CID 87314 (Related Analog). Link

(Note: Specific literature on CAS 31862-39-2 is sparse; protocols are derived from established reactivity patterns of homologous 3,3-disubstituted-1,5-dicarbonyl systems.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dimethyl 3,3-diacetylpentanedioate

Welcome to the technical support center for the synthesis of Dimethyl 3,3-diacetylpentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 3,3-diacetylpentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this valuable compound. Drawing upon established principles of organic synthesis, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, proposed experimental protocol.

Introduction: The Synthetic Challenge

The synthesis of Dimethyl 3,3-diacetylpentanedioate, a molecule with a quaternary carbon center bearing two acetyl groups, presents a unique synthetic challenge. The most logical and atom-economical approach is a base-catalyzed double Michael addition of acetylacetone to a suitable C5 α,β-unsaturated diester, such as dimethyl glutaconate.[1][2] However, controlling the reaction to favor the desired double adduct over the single addition product, while minimizing side reactions, requires careful optimization of reaction conditions. This guide will walk you through a proposed synthesis and provide solutions to common experimental hurdles.

Proposed Synthesis Protocol: A Foundation for Success

This protocol outlines a scientifically sound, albeit hypothetical, procedure for the synthesis of Dimethyl 3,3-diacetylpentanedioate. It is based on the well-established principles of the Michael addition reaction.[3][4]

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents to prevent quenching of the base and unwanted side reactions.

    • Dimethyl glutaconate should be freshly distilled if its purity is questionable.

    • Acetylacetone should be of high purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (solvent).

    • Add sodium methoxide (catalytic amount, e.g., 0.1 to 0.3 equivalents) to the methanol and stir until fully dissolved.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of acetylacetone (1.0 equivalent) and dimethyl glutaconate (1.1 equivalents) in anhydrous methanol.

    • Add the solution of reactants dropwise to the stirred solution of sodium methoxide in methanol at room temperature over a period of 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The reaction is typically stirred at room temperature for 12-24 hours, or until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

    • Remove the methanol under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide (Q&A Format)

Q1: My reaction has stalled, and I still have a significant amount of starting material. What should I do?

A1: Reaction stalling can be due to several factors:

  • Insufficient Base: The catalytic base may have been consumed by acidic impurities or moisture. Carefully add a small additional amount of base and continue to monitor the reaction.

  • Low Reaction Temperature: While room temperature is a good starting point, some Michael additions require gentle heating to proceed to completion. Consider warming the reaction to 40-50 °C.

  • Poor Mixing: Ensure that the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants and catalyst.

Q2: I am getting a high proportion of the single Michael addition product. How can I favor the double addition?

A2: The formation of the single addition product is a common issue. To favor the double addition:

  • Stoichiometry: Ensure you are using a slight excess of the Michael acceptor (dimethyl glutaconate) to drive the reaction towards the double adduct.

  • Reaction Time: Double Michael additions can be slower than the initial addition. Ensure the reaction is running for a sufficient amount of time (24 hours or more).

  • Choice of Base: A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes promote the second addition more effectively than alkoxides.[5]

Q3: My final product is contaminated with byproducts. What are they and how can I avoid them?

A3: Common byproducts can arise from self-condensation of acetylacetone or other base-catalyzed side reactions.

  • Self-Condensation of Acetylacetone: This can be minimized by the slow, dropwise addition of the reactants to the base solution. This keeps the concentration of the acetylacetone enolate low at any given time.

  • Retro-Michael Addition: If the reaction is heated too strongly or for too long, the reverse reaction can occur, leading to a mixture of products.[6] Maintain a moderate reaction temperature.

  • Purification: Careful column chromatography is crucial for separating the desired product from any side products.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for this reaction?

A: The choice of base is critical. Sodium methoxide in methanol is a good starting point as it is readily available and effective for many Michael additions. For more challenging substrates or to improve the yield of the double adduct, a stronger, non-nucleophilic base such as DBU can be employed.[5]

Q: Can I use a different solvent?

A: Methanol is a good choice as it is the solvent for the commercially available sodium methoxide solution and is a polar protic solvent that can facilitate the reaction. Other polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be used, particularly with a base like sodium hydride. However, this would require careful handling of the sodium hydride.

Q: How can I effectively purify the final product?

A: Column chromatography on silica gel is the most common and effective method for purifying Dimethyl 3,3-diacetylpentanedioate. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will allow for the separation of the desired product from unreacted starting materials and byproducts.

Data Presentation

ParameterConditionExpected OutcomeRationale
Base Sodium Methoxide (catalytic)Moderate to good yieldStandard base for Michael additions.
DBU (catalytic)Potentially higher yield of double adductStronger, non-nucleophilic base can favor the second addition.[5]
Solvent Methanol (anhydrous)Good solubility of reactants and catalystCommon solvent for this type of reaction.
THF (anhydrous)May require a different base (e.g., NaH)Aprotic solvent can alter reaction kinetics.
Temperature Room TemperatureGood starting pointBalances reaction rate and potential for side reactions.
40-50 °CMay increase reaction rateUseful if the reaction is sluggish at room temperature.
Stoichiometry 1:1.1 (Acetylacetone:Glutaconate)Favors double additionLe Chatelier's principle drives the equilibrium towards the product.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Michael Addition cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Second Michael Addition cluster_4 Step 5: Final Product Formation A Acetylacetone C Acetylacetone Enolate A->C + B- B Base (B-) E Single Addition Adduct (Enolate) C->E + Dimethyl Glutaconate D Dimethyl Glutaconate F Single Addition Product E->F + BH H Double Addition Adduct (Enolate) F->H + Acetylacetone Enolate G BH I Dimethyl 3,3-diacetylpentanedioate H->I + BH

Caption: Proposed mechanism for the synthesis of Dimethyl 3,3-diacetylpentanedioate.

Troubleshooting Workflow

G Start Reaction Issue LowYield Low Yield Start->LowYield Incomplete Incomplete Reaction? LowYield->Incomplete Yes SideProducts Side Products? LowYield->SideProducts No AddBase Add more base Incomplete->AddBase IncreaseTemp Increase temperature Incomplete->IncreaseTemp SlowAddition Ensure slow addition of reactants SideProducts->SlowAddition OptimizePurification Optimize chromatography SideProducts->OptimizePurification

Caption: A workflow for troubleshooting common issues in the synthesis.

References

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3,3-Diacetylpentanedioate Reactions

This guide addresses the specific challenges of optimizing catalyst loading for 3,3-diacetylpentanedioate (and its derivatives like diethyl 3,3-diacetylglutarate). This scaffold serves as a critical "tetra-carbonyl" linc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of optimizing catalyst loading for 3,3-diacetylpentanedioate (and its derivatives like diethyl 3,3-diacetylglutarate). This scaffold serves as a critical "tetra-carbonyl" linchpin in the synthesis of spirocyclic compounds , polyquinanes , and heterocycles (e.g., dihydropyridines via Hantzsch-type pathways).

The central technical challenge with this molecule is the quaternary center at C3 , which introduces significant steric hindrance, often requiring higher catalyst loadings that paradoxically trigger side reactions like retro-Claisen deacetylation or polymerization .

Core Directive: The "Goldilocks" Loading Zone

For 3,3-diacetylpentanedioate transformations, catalyst loading is not linear.

  • < 2 mol%: Often results in stalled conversion due to the steric bulk of the gem-diacetyl group.

  • > 10 mol%: Frequently triggers retro-Claisen condensation (loss of an acetyl group) or oligomerization of the reactive 1,5-dicarbonyl system.

  • Target Window: Typically 3–7 mol% for Lewis acids and 10–20 mol% for organocatalysts, but this must be titrated against temperature.

Part 1: Troubleshooting & Optimization (Q&A)
Q1: I am observing high starting material recovery despite increasing catalyst loading (Lewis Acid). Why is the reaction stalling?

Diagnosis: This is likely a Chelation-Trapping effect rather than insufficient turnover. Technical Insight: The 3,3-diacetylpentanedioate motif contains four carbonyl oxygens capable of multidentate chelation. Strong Lewis acids (e.g., TiCl₄, AlCl₃) can form stable, non-reactive "pincer" complexes with the substrate, effectively poisoning the catalyst by sequestration. Solution:

  • Switch to a "Softer" Lewis Acid: Use Lanthanide triflates (e.g., Yb(OTf)₃ , Sc(OTf)₃ ) or InCl₃ . These coordinate less tightly to the hard oxygen centers, allowing for turnover.

  • Add a Co-Catalyst: Introduce a protic additive (e.g., TMSCl or catalytic alcohol) to facilitate ligand exchange on the metal center.

  • Protocol Adjustment: Do not exceed 10 mol%. Instead, increase the temperature by 10°C increments.

Q2: My product yield is low, and I see a "M-43" peak in MS (Loss of Acetyl). Is the catalyst loading too high?

Diagnosis: Yes, you are driving Retro-Claisen Deacetylation . Technical Insight: High loadings of basic catalysts (e.g., piperidine, alkoxides) or even amphoteric Lewis acids can attack the sterically crowded C3 position. The relief of steric strain provides a thermodynamic driving force to eject an acetyl group (M-43), destroying the quaternary center. Solution:

  • Reduce Loading: Drop catalyst loading to the 2–5 mol% range.

  • Buffer the System: If using a base (e.g., piperidine), add an equimolar amount of weak acid (e.g., acetic acid) to form a buffered salt. This maintains catalytic activity while suppressing the high basicity required for cleavage.

  • Temperature Control: Retro-Claisen is entropy-driven. Lower the reaction temperature by 20°C and extend reaction time.

Q3: How do I optimize loading for a Pd-catalyzed decarboxylative allylation on this scaffold?

Diagnosis: The issue is likely reductive elimination failure due to the bulky quaternary center. Technical Insight: In Pd-catalyzed reactions (e.g., Tsuji-Trost type), forming the quaternary center at C3 is the rate-limiting step. High Pd loading (>5 mol%) can lead to Pd-black precipitation if the catalytic cycle stalls before reductive elimination. Solution:

  • Ligand Optimization: The ligand-to-metal ratio is more critical than metal loading. Use a bidentate ligand with a wide bite angle (e.g., Xantphos, DPEphos) to enforce reductive elimination.

  • Loading Strategy: Fix Pd at 2.5 mol% and screen ligands. Do not simply increase Pd loading, as this promotes homocoupling side products.

Part 2: Experimental Protocol – The "3-Point Stress Test"

Do not run a linear screen (1%, 2%, 5%, 10%). Instead, use this 3-Point Stress Test to identify the failure mode of your specific reaction (Cyclization vs. Cleavage).

Reagents:

  • Substrate: Diethyl 3,3-diacetylpentanedioate (0.5 mmol)

  • Solvent: Toluene or Ethanol (0.2 M)

  • Standard: 1,3,5-Trimethoxybenzene (Internal NMR Standard)

Procedure:

  • Prepare 3 Vials:

    • Vial A (Starvation): 1 mol% Catalyst.

    • Vial B (Target): 5 mol% Catalyst.

    • Vial C (Stress): 15 mol% Catalyst.

  • Reaction: Run all three simultaneously at the same temperature (start at 60°C).

  • Sampling: Take aliquots at 1 hour and 6 hours .

  • Analysis:

    • If A is SM only and B is Product

      
      Kinetic Barrier  (Increase Temp, not Load).
      
    • If C shows Deacetylated Product

      
      Thermodynamic Instability  (Cap Loading at 5%).
      
    • If A, B, C all show complex mixtures

      
      Catalyst Mismatch  (Change Metal/Base).
      

Data Interpretation Table:

Observation in Vial C (15%)DiagnosisCorrective Action
Clean Product, faster than B Reaction is robust.Optimize cost: reduce to 5-8%.
Deacetylated Byproduct Retro-Claisen active.STOP. Max loading is 5%. Buffer pH.
Oligomers / Gum Radical/Aldol polymerization.Dilute reaction (0.05 M). Use radical scavenger.
No Reaction (Same as A) Catalyst Poisoning.Switch catalyst class (e.g., Lewis Acid

Brønsted).
Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the bifurcation between the desired cyclization/functionalization and the parasitic retro-Claisen pathway driven by catalyst overloading.

ReactionLandscape cluster_optimization Optimization Logic Start 3,3-Diacetylpentanedioate (Gem-Diacetyl Scaffold) Complex Catalyst-Substrate Complex Start->Complex Catalyst Binding Desired Desired Product (Spirocycle/Heterocycle) Complex->Desired Optimal Loading (3-7 mol%) Side1 Retro-Claisen Product (Mono-acetyl loss) Complex->Side1 Overloading (>10%) High Basicity Side2 Polymer/Oligomer Complex->Side2 High Conc. High Temp Side1->Start Irreversible Loss Decision Check Vial C (15%) Decision->Desired If clean -> Kinetic Control Decision->Side1 If present -> Reduce Load

Caption: Reaction landscape showing the divergence between productive cyclization and parasitic deacetylation driven by catalyst overloading.

References
  • Hantzsch Dihydropyridine Synthesis & Mechanisms.

    • Source: Organic Chemistry Portal.
    • Relevance: Establishes the baseline mechanism for condensation of 1,5-dicarbonyls and the role of catalyst acidity/basicity in dihydropyridine form
  • Catalytic Oxidative Cycliz

    • Source: Organic Chemistry Frontiers (RSC), 2024.
    • Relevance: Demonstrates modern catalytic strategies (Cu/Pd)
  • Optimization of C

    • Source: Journal of the American Chemical Society.
    • Relevance: Provides the methodological framework for optimizing catalyst loading and ligand effects in sterically hindered aldehyde additions.
  • Diethyl 3,3-diacetylpentanedioate (Structure & D

    • Source: Chemical Register / CAS D
    • Relevance: Verifies the structural identity (CAS 53727-78-9) and existence of the specific "3,3-diacetyl" gem-substituted scaffold.
Troubleshooting

Technical Support Center: Purification of Dimethyl 3,3-diacetylpentanedioate

The following technical guide addresses the purification and troubleshooting of Dimethyl 3,3-diacetylpentanedioate (also known as Dimethyl 3,3-diacetylglutarate) reaction mixtures. This guide is designed for organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of Dimethyl 3,3-diacetylpentanedioate (also known as Dimethyl 3,3-diacetylglutarate) reaction mixtures. This guide is designed for organic chemists and process development scientists optimizing the bis-alkylation of acetylacetone.

Topic: Removal of Unreacted Reagents & Impurity Profiling Applicable Synthesis Route: Bis-alkylation of 2,4-Pentanedione (Acetylacetone) with Methyl Chloroacetate. Target Audience: Senior Researchers, Process Chemists.

Core Technical Overview

The synthesis of Dimethyl 3,3-diacetylpentanedioate involves the nucleophilic substitution of Methyl Chloroacetate (MCA) by the enolate of Acetylacetone (AcAc) . Because the target molecule requires the attachment of two acetate side chains to the central carbon (


-carbon) of the diketone, the reaction mixture often contains a complex equilibrium of mono-alkylated intermediates, unreacted starting materials, and O-alkylated byproducts.
The Challenge

Achieving high purity (>98%) requires the rigorous removal of two chemically distinct classes of unreacted reagents:

  • The Electrophile (Methyl Chloroacetate): A toxic lachrymator that poses safety risks and can alkylate nucleophiles in downstream steps.

  • The Nucleophile (Acetylacetone): A chelating agent that can poison metal catalysts used in subsequent transformations (e.g., Knorr synthesis or hydrogenations).

Diagnostic & Troubleshooting Hub

Q1: My crude NMR shows a persistent singlet at ~4.1 ppm and a triplet at ~1.7 ppm. What is this, and how do I remove it?

Diagnosis: This indicates unreacted Methyl Chloroacetate (MCA) .

  • Singlet (~3.8–4.1 ppm): Methoxy group of the ester.

  • Singlet (~4.0–4.2 ppm): Alpha-chlorine methylene protons (

    
    ).
    
  • Risk: MCA is a potent alkylating agent. Leaving it in the mixture can lead to side reactions during recrystallization or storage.

Corrective Protocol: The Amine Scavenge Distillation is often insufficient due to the close boiling points of MCA and the mono-alkylated intermediate. Use a chemical scavenger.[1][2]

  • Dilute the crude reaction mixture in Ethyl Acetate or MTBE (10 mL/g crude).

  • Add 0.1 equivalents (relative to excess MCA) of a polymer-supported amine scavenger (e.g., Tris(2-aminoethyl)amine resin) or a non-volatile amine like ethanolamine .

  • Stir at room temperature for 1 hour. The amine will react with MCA to form a polar glycine derivative.

  • Wash the organic layer with 1M HCl (to remove excess amine) followed by Brine.

  • Result: The polar byproduct remains in the aqueous phase; the lipophilic product stays in the organic phase.

Q2: I am detecting a "enol" signal in the proton NMR (>15 ppm) and the product is oiling out.

Diagnosis: Presence of unreacted Acetylacetone (AcAc) .[3] AcAc exists in equilibrium between keto and enol forms.[4][5] The enol proton is highly deshielded (15–16 ppm). Even small amounts (2–5%) can prevent the crystallization of Dimethyl 3,3-diacetylpentanedioate by acting as a solvating impurity.

Corrective Protocol: The Azeotropic Strip Basic washes (NaOH) are risky because the target molecule (a tetra-carbonyl compound) is sensitive to retro-Claisen condensation or ester hydrolysis under strong basic conditions.

  • Acidify the quenched reaction mixture to pH 5–6 to ensure AcAc is protonated (not a salt).

  • Extract into Toluene.

  • Concentrate on a rotary evaporator. Toluene forms a positive azeotrope with Acetylacetone (BP ~110°C) and Acetic Acid.

  • Repeat: Re-dissolve the residue in Toluene and strip to dryness 2–3 times.

  • Verification: Check NMR for the disappearance of the enol peak.

Q3: The product solidifies but is yellow/brown instead of white.

Diagnosis: Polymerization of Methyl Acrylate (if used) or oxidative degradation of AcAc oligomers. Solution:

  • Activated Carbon Treatment: Dissolve crude solid in hot Methanol (5 mL/g). Add Activated Charcoal (10 wt%). Reflux for 15 mins. Filter hot through Celite.

  • Recrystallization: The target compound, Dimethyl 3,3-diacetylpentanedioate, is highly symmetrical. It crystallizes well from Methanol/Water (9:1) or Diisopropyl Ether .

Quantitative Data: Reagent Physicochemical Properties

Understanding the physical window of your reagents is critical for separation.

ComponentRoleMW ( g/mol )Boiling PointSolubility (Water)Removal Strategy
Acetylacetone Nucleophile100.12140.4 °CSoluble (Acidic)Azeotropic Distillation / Weak Basic Wash
Methyl Chloroacetate Electrophile108.52130–132 °CInsolubleChemical Scavenging / High Vac Distillation
Target Product Product~258.27High (>250°C)InsolubleCrystallization
Mono-alkylated Intermediate~186.2~180°C (est)LowFractional Crystallization

Step-by-Step Purification Workflow

The following workflow describes the logical path from Crude Mixture to Pure Crystal.

Phase 1: Quench & Extraction[1]
  • Pour reaction mixture into Ice-Cold dilute HCl (pH ~4). Reason: Neutralizes methoxide/carbonate bases without hydrolyzing the product esters.

  • Extract 3x with Ethyl Acetate . Combine organics.

  • Wash organics with Saturated Brine to remove bulk water and salts.[1]

Phase 2: Scavenging (If MCA is present)
  • If NMR shows MCA > 2%: Add Ethanolamine (0.5 eq relative to MCA). Stir 30 mins.

  • Wash with 1N HCl (removes ethanolamine and its alkylated adduct).

Phase 3: Isolation
  • Dry organics over Anhydrous

    
     . Filter.
    
  • Concentrate under reduced pressure.

  • High Vacuum Step: Place the oily residue under high vacuum (<1 mbar) at 60°C for 2 hours. This removes trace AcAc and MCA.

Phase 4: Crystallization
  • Dissolve the viscous oil in a minimum amount of boiling Methanol .

  • Add Water dropwise until turbidity just persists.

  • Re-heat to clear solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Filter white crystals. Wash with cold Methanol/Water (1:1).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

PurificationLogic Start Crude Reaction Mixture CheckNMR Diagnostic: 1H NMR Analysis Start->CheckNMR DecisionMCA Impurity: Methyl Chloroacetate (Singlet ~4.1 ppm) CheckNMR->DecisionMCA Detected DecisionAcAc Impurity: Acetylacetone (Enol >15 ppm) CheckNMR->DecisionAcAc Detected Workup Neutral/Acidic Workup (Remove Salts) CheckNMR->Workup Clean ActionScavenge Action: Amine Scavenger (Ethanolamine Wash) DecisionMCA->ActionScavenge ActionAzeotrope Action: Toluene Azeotrope (Vac Distillation) DecisionAcAc->ActionAzeotrope ActionScavenge->Workup ActionAzeotrope->Workup Crystallization Final Step: Crystallization (MeOH/H2O) Workup->Crystallization PureProduct Pure Dimethyl 3,3-diacetylpentanedioate Crystallization->PureProduct

Caption: Decision tree for targeted removal of electrophilic (MCA) and nucleophilic (AcAc) impurities.

References

  • Organic Syntheses , Acetylacetone (2,4-Pentanedione) Properties and Purification. Source: Org.[6] Synth. 1955, 33, 251. [Link]

  • National Center for Biotechnology Information , PubChem Compound Summary for Dimethyl 3,3-diacetylpentanedioate. Source: PubChem. [Link]

  • University of Rochester , Workup and Purification of Organic Reactions: Solvent and Reagent Removal. Source: Not Voodoo X. [Link]

Sources

Optimization

Addressing hydrolysis issues with Dimethyl 3,3-diacetylpentanedioate esters

This is a specialized technical support guide designed for researchers working with complex poly-carbonyl systems. It addresses the specific stability challenges of Dimethyl 3,3-diacetylpentanedioate , a tetra-carbonyl i...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers working with complex poly-carbonyl systems. It addresses the specific stability challenges of Dimethyl 3,3-diacetylpentanedioate , a tetra-carbonyl intermediate often utilized in the synthesis of polyquinanes and adamantane derivatives (related to Weiss-Cook chemistry).

Topic: Addressing Hydrolysis & Stability Issues

Document ID: TS-DDP-042 | Version: 2.1 | Status: Active Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Stability Paradox

Dimethyl 3,3-diacetylpentanedioate presents a classic "tetra-carbonyl" stability paradox. While the molecule appears robust due to its quaternary C3 center, it is kinetically fragile under standard hydrolysis conditions.

The core issue is Chemo-Selectivity . You likely intend to hydrolyze the ester moieties (methoxides) to carboxylic acids, but the molecule prefers to undergo Retro-Claisen Deacetylation or Intramolecular Cyclization under basic or strongly acidic conditions.

The Failure Mode:

  • Target: Hydrolysis of terminal esters (

    
    ).
    
  • Reality (Base): Nucleophilic attack at the acetyl group leading to C-C bond cleavage (Loss of Acetyl).[1]

  • Reality (Strong Acid): Enolization of the acetyl group followed by attack on the ester (Weiss-Cook type cyclization).

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Failure Analysis

Q1: I used standard 1M NaOH/MeOH for hydrolysis, but my NMR shows the loss of a 3H singlet at


 2.1-2.3 ppm. What happened? 
A:  You triggered a Retro-Claisen Deacetylation .
The C3 position is a quaternary center bearing two acetyl groups. In the presence of hydroxide (a hard nucleophile), the attack occurs preferentially at the acetyl carbonyl rather than the sterically shielded ester, or competitively. The resulting tetrahedral intermediate collapses to expel the C3-carbanion, which is stabilized by the remaining carbonyls.
  • Diagnosis: Disappearance of acetyl methyl signals; appearance of acetate in aqueous waste.

  • Fix: Switch to Protocol 1 (Enzymatic) or Protocol 3 (Trimethyltin) below. Avoid aqueous mineral bases completely.

Q2: My reaction mixture turned dark brown/black, and I isolated a complex mixture of cyclic products. I was using refluxing HCl. A: You likely induced Premature Cyclization (Weiss-Cook Pathway) . Under vigorous acidic conditions, the acetyl group enolizes. This enol attacks the pendant ester carbonyl (an intramolecular Claisen-type condensation), forming a cyclopentenone derivative.

  • Diagnosis: IR appearance of conjugated ketone signals (

    
    ).
    
  • Fix: Use Protocol 2 (Mild Acid) at controlled temperatures (

    
    ).
    

Q3: The product is an oil, but the literature suggests a solid diacid. Is it wet? A: It is likely the Decarboxylated Product . If you successfully hydrolyzed to the diacid but heated the workup, the resulting


-dicarbonyl-like system (though formally 

to the ester, the electronic environment at C3 is destabilizing) can facilitate decarboxylation or deacetylation-decarboxylation cascades.
  • Fix: Perform workup at

    
    . Do not heat the dry acid. Store as the disodium salt if possible.
    

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is the central "Hydrolysis" path, but thermodynamic sinks lie to the left (Deacetylation) and right (Cyclization).

ReactionPathways Start Dimethyl 3,3-diacetylpentanedioate (Starting Material) Target Target Diacid (3,3-diacetylpentanedioic acid) Start->Target Enzymatic (PLE) or Me3SnOH Retro Retro-Claisen Product (Loss of Acetyl Group) Start->Retro NaOH / KOH (Base Hydrolysis) Cyclic Cyclized Product (Cyclopentenone derivative) Start->Cyclic Strong Acid / Heat (Intramolecular Aldol) Decarb Decarboxylated Product (Loss of CO2) Target->Decarb Heat (>50°C)

Figure 1: Competing reaction pathways for Dimethyl 3,3-diacetylpentanedioate. Green path represents the desired chemoselective transformation.

Validated Experimental Protocols

Protocol 1: Pig Liver Esterase (PLE) Hydrolysis (Gold Standard)

Best for: High-value synthesis requiring maximum chemoselectivity.

Why this works: PLE operates at neutral pH (7.0–8.0), completely avoiding the thermodynamic driving force for Retro-Claisen cleavage.

StepActionTechnical Note
1 Dissolve substrate (1.0 eq) in acetone (minimal volume).Acetone acts as a co-solvent. Keep final concentration <10% v/v.
2 Add Phosphate Buffer (0.1 M, pH 7.5).Volume should be approx. 50 mL per gram of substrate.
3 Add PLE (Sigma-Aldrich, crude lyophilized powder).Start with 100 units/mmol.
4 CRITICAL: Monitor pH continuously.As acid forms, pH drops. Titrate with 0.5 M NaOH via autotitrator to maintain pH 7.5.
5 Stop Point: When NaOH consumption equals 2.0 equivalents.Do not overshoot.
6 Workup: Acidify to pH 3 with 1M HCl at

, extract with EtOAc immediately.
Prolonged exposure to acid triggers cyclization.
Protocol 2: Trimethyltin Hydroxide (Me SnOH) Hydrolysis

Best for: Stubborn steric hindrance where enzymes fail. Requires safety controls.

Why this works: The tin reagent acts as a Lewis acid to activate the ester and a source of hydroxide, operating via a "neutral" mechanism that avoids generating free alkoxide/hydroxide ions in bulk solution.

  • Safety: Perform in a fume hood. Organotin compounds are highly toxic.

  • Dissolve ester (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add Me

    
    SnOH  (2.5 eq).
    
  • Heat to

    
     in a sealed tube or reflux.
    
  • Monitor: TLC will show conversion to the acid (stains acidic with bromocresol green).

  • Workup: Wash with 5% HCl to remove tin residues (destannylation).

    • Citation: Nicolaou, K. C., et al. Angew. Chem. Int. Ed.2005 , 44, 1378.

Protocol 3: Mild Acid Hydrolysis (Scalable)

Best for: Large scale (>10g) where enzymes are too costly.

  • Dissolve ester in Dioxane:Water (4:1) .

  • Add conc. HCl dropwise until solution is 2N in HCl.

  • Stir at Room Temperature (20-25°C). DO NOT HEAT.

  • Timecourse: This reaction is slow (24-48h).

  • Monitoring: Monitor by disappearance of the methyl ester singlet in NMR. If cyclization products appear (vinyl protons), stop immediately.

Data Summary: Method Comparison

MethodReagentpH EnvironmentRisk: DeacetylationRisk: CyclizationYield Potential
Standard Base NaOH/MeOH>12 (High)Critical Low< 10%
Enzymatic PLE/Buffer7.5 (Neutral)NegligibleNegligible85-95%
Neutral Chemical Me

SnOH
NeutralLowLow70-80%
Mild Acid HCl/Dioxane< 1 (Low)LowModerate 60-75%

References

  • Pig Liver Esterase Hydrolysis

    • Jones, J. B. "Enzymes in organic synthesis." Tetrahedron1986, 42(13), 3351-3403.
  • Trimethyltin Hydroxide Methodology

    • Nicolaou, K. C.; Estrada, A. A.; Zak, M.; Lee, S. H.; Safina, B. S. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angew.[2][3][4][5] Chem. Int. Ed.2005 , 44, 1378-1382.

  • Weiss-Cook Condensation & Stability (Contextual)

    • Gupta, A. K.; Fu, X.; Snyder, J. P.; Cook, J. M. "General approach for the synthesis of polyquinanes. Facile generation of the bicyclo[3.3.0]octane-3,7-dione ring system via the Weiss reaction."[6] Tetrahedron1991 , 47(22), 3665-3710.

  • Retro-Claisen Mechanism

    • Bloomfield, J. J.; Owsley, D. C.; Nelke, J. M. "The Acyloin Condensation.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of Dimethyl 3,3-diacetylpentanedioate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 3,3-diacetylpentanedioate Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the mass spectrometric b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 3,3-diacetylpentanedioate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of Dimethyl 3,3-diacetylpentanedioate, a molecule of interest in synthetic chemistry and drug development. We will explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This document is intended for researchers, scientists, and professionals who rely on mass spectrometry for structural elucidation and chemical analysis.

Our approach moves beyond a simple cataloging of fragments. We will delve into the mechanistic underpinnings of the observed fragmentation pathways, explaining the causal factors that dictate bond cleavages and molecular rearrangements. This guide is designed to be a self-validating resource, grounding its predictions in the fundamental principles of mass spectrometry and supporting all claims with authoritative references.

Introduction to the Analyte: Dimethyl 3,3-diacetylpentanedioate

Dimethyl 3,3-diacetylpentanedioate is a tetra-functionalized organic compound featuring two ester groups and two ketone groups. Its structure, with a central quaternary carbon, presents unique characteristics that heavily influence its fragmentation in a mass spectrometer. Understanding these fragmentation patterns is crucial for its unambiguous identification in complex mixtures, for quality control during synthesis, and for metabolism studies.

Molecular Structure:

  • IUPAC Name: Dimethyl 3,3-diacetylpentanedioate

  • Molecular Formula: C₁₁H₁₆O₆

  • Molecular Weight: 244.24 g/mol

The presence of multiple carbonyl groups (both ketone and ester) and the absence of hydrogens on the α-carbon (the C3 position) are key structural features that will govern its fragmentation behavior.

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[1] In this context, Dimethyl 3,3-diacetylpentanedioate would be introduced into the mass spectrometer following separation on a gas chromatograph. The standard ionization method in GC-MS is Electron Ionization (EI), a high-energy process that induces extensive and predictable fragmentation.[2][3]

Predicted EI Fragmentation Pathways

Upon entering the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•⁺) at m/z 244.[4] This molecular ion has sufficient internal energy to undergo various fragmentation reactions.[3] The most probable fragmentation pathways for ketones and esters are α-cleavage and McLafferty rearrangement.[5][6]

Alpha-cleavage is the rupture of a carbon-carbon bond adjacent to a functional group, in this case, the carbonyl groups.[7][8] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion.[9][10]

For Dimethyl 3,3-diacetylpentanedioate, two primary α-cleavage events are anticipated:

  • Cleavage adjacent to the acetyl ketone: This involves the breaking of the bond between C3 and the carbonyl carbon of one of the acetyl groups. This cleavage results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable acylium ion, or the loss of an acetyl radical (•COCH₃, 43 Da). The most prominent of these is the formation of the acetyl cation itself.

    • Loss of the CH₂COOCH₃ radical: Cleavage of the C3-C2 bond would lead to the loss of a •CH₂COOCH₃ radical (73 Da), generating an ion at m/z 171 .

    • Formation of the Acetyl Cation: A dominant peak in the mass spectra of compounds containing an acetyl group is the acetyl cation ([CH₃CO]⁺) at m/z 43 .[9][11] This is formed by cleavage of the bond between the acetyl group and the quaternary carbon.

  • Cleavage adjacent to the ester carbonyl: This involves the cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group.

    • Loss of a methoxy radical (•OCH₃): This would generate an ion at m/z 213 .

    • Loss of a methoxycarbonyl radical (•COOCH₃): This cleavage is also possible, leading to a fragment at m/z 185 .

The following diagram illustrates the primary α-cleavage pathways.

Caption: Predicted α-cleavage pathways for Dimethyl 3,3-diacetylpentanedioate under EI.

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen (a hydrogen atom three carbons away from the carbonyl group).[10][12] The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[13][14]

In Dimethyl 3,3-diacetylpentanedioate, the ester functional groups contain γ-hydrogens (on the methyl group). However, a classical McLafferty rearrangement involving the ester is less common than with ketones. A more likely rearrangement involves one of the ketone carbonyls abstracting a hydrogen from the opposing ester's methyl group. This would lead to the loss of methanol (CH₃OH, 32 Da) and the formation of a cyclic product ion. A subsequent rearrangement could lead to the loss of ketene (CH₂=C=O, 42 Da).

A key fragmentation pathway for β-keto esters involves the loss of the ester group and rearrangement. For Dimethyl 3-oxopentanedioate, a major fragment is observed at m/z 114, corresponding to the loss of methanol (CH₃OH) and carbon monoxide (CO).[15] We can predict a similar, albeit more complex, series of rearrangements for our target molecule.

A significant predicted fragment arises from a rearrangement involving the loss of methyl acetate (CH₃COOCH₃, 74 Da), which would generate a fragment ion at m/z 170 .

Caption: Predicted rearrangement leading to the loss of methyl acetate.

Comparison with Dimethyl 3-oxopentanedioate

To validate our predictions, we can compare them to the known EI mass spectrum of a simpler analogue, Dimethyl 3-oxopentanedioate (also known as Dimethyl β-ketoglutarate), available in the NIST database.[15]

m/zPredicted Identity (Dimethyl 3-oxopentanedioate)Corresponding Prediction (Dimethyl 3,3-diacetylpentanedioate)
174Molecular Ion [M]•⁺m/z 244 ([M]•⁺)
143[M - OCH₃]⁺m/z 213 ([M - OCH₃]⁺)
114[M - CH₃OH - CO]•⁺Complex rearrangements expected
59[COOCH₃]⁺m/z 59 ([COOCH₃]⁺)
43[CH₃CO]⁺ (from impurity or rearrangement)m/z 43 ([CH₃CO]⁺), expected to be very intense

The presence of the second acetyl group at the C3 position in our target molecule is expected to make the α-cleavage leading to the m/z 43 fragment exceptionally favorable, likely resulting in it being the base peak in the spectrum.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for analyzing Dimethyl 3,3-diacetylpentanedioate using a standard GC-MS system.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Interface Temperature: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion (if present) and major fragment ions.

    • Compare the obtained spectrum with predicted fragmentation patterns and library databases (if available).

Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile or thermally labile compounds, LC-MS is the preferred method.[16][17] Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts, such as sodiated ([M+Na]⁺) or ammoniated ([M+NH₄]⁺) molecules, with minimal in-source fragmentation.[18][19] This makes it ideal for determining the molecular weight of the intact molecule. Structural information is then obtained via tandem mass spectrometry (MS/MS).[20]

Predicted ESI-MS and MS/MS Fragmentation

In positive ion mode ESI, Dimethyl 3,3-diacetylpentanedioate is expected to readily form a protonated molecule at m/z 245.1 ([C₁₁H₁₇O₆]⁺). Sodiated adducts at m/z 267.1 ([C₁₁H₁₆O₆Na]⁺) are also highly probable.

To elicit fragmentation, the precursor ion (e.g., m/z 245.1) is selected and subjected to collision-induced dissociation (CID). The fragmentation of an even-electron ion like [M+H]⁺ differs significantly from the radical-driven fragmentation in EI.[21] Fragmentations in ESI-MS/MS typically involve the loss of small, stable neutral molecules.

Predicted neutral losses from the [M+H]⁺ ion include:

  • Loss of Methanol (CH₃OH, 32 Da): A very common loss from protonated methyl esters, resulting in a fragment at m/z 213 .

  • Loss of Water (H₂O, 18 Da): Possible if the proton resides on a carbonyl oxygen, facilitating elimination. This would produce a fragment at m/z 227 .

  • Loss of Acetic Acid (CH₃COOH, 60 Da): A rearrangement involving one of the acetyl groups could lead to this loss, yielding a fragment at m/z 185 .

  • Loss of Ketene (CH₂CO, 42 Da): Loss from an acetyl group is also plausible, generating a fragment at m/z 203 .

Caption: Predicted neutral loss pathways for protonated Dimethyl 3,3-diacetylpentanedioate in ESI-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for LC-MS/MS analysis. Optimization of chromatographic conditions is crucial for achieving good separation from matrix components.[22]

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer (MS):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • MS1 Scan: Scan for precursor ions in the range m/z 100-500 to identify the [M+H]⁺ ion at m/z 245.1.

      • MS/MS Scan: Product ion scan of the precursor m/z 245.1. Use a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

Summary and Comparative Guide

The choice of mass spectrometry technique profoundly impacts the information obtained for Dimethyl 3,3-diacetylpentanedioate.

FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Primary Ion Observed [M]•⁺ (m/z 244), often weak or absent[M+H]⁺ (m/z 245) or [M+Na]⁺ (m/z 267)
Fragmentation Type Extensive, radical-driven (α-cleavage, rearrangements)Controlled, even-electron (neutral losses)
Key Predicted Fragments m/z 43 (Base Peak), 171, 213, 185m/z 213 , 227, 185, 203
Primary Application Identification in pure samples, library matchingMolecular weight confirmation, analysis in complex matrices, quantification

Conclusion

The mass spectrometric fragmentation of Dimethyl 3,3-diacetylpentanedioate is predictable and highly informative. Under high-energy Electron Ionization, the molecule undergoes extensive fragmentation, dominated by α-cleavage to produce a characteristic base peak at m/z 43 ([CH₃CO]⁺). Under soft Electrospray Ionization conditions, the intact protonated molecule is readily observed, and subsequent MS/MS analysis reveals fragmentation through the neutral loss of small molecules like methanol and acetic acid.

By employing both GC-MS and LC-MS/MS, researchers can gain complementary information, enabling confident structural confirmation and quantification of this compound. The principles and protocols outlined in this guide provide a robust framework for the analysis of Dimethyl 3,3-diacetylpentanedioate and other structurally related β-dicarbonyl compounds.

References

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Comparative

A Practical Guide to the Crystal Structure Determination of Dimethyl 3,3-diacetylpentanedioate: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, field-proven methodology for the crystal structure determination of Dimethyl 3,3-diacetylpentanedioate. As the crystal structure for this specific diester has not been publicly reported, this document serves as both a practical "how-to" manual and a comparative analysis, leveraging data from structurally related compounds. We will delve into the critical aspects of synthesis, crystallization, and single-crystal X-ray diffraction, offering insights into the causal relationships behind experimental choices.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of Dimethyl 3,3-diacetylpentanedioate

A plausible synthetic route to Dimethyl 3,3-diacetylpentanedioate involves a Michael addition of acetylacetone to dimethyl 2-methylenepropanedioate. This approach is an adaptation of known methodologies for the synthesis of related glutarate derivatives.

Experimental Protocol:

  • Reaction Setup: To a solution of dimethyl 2-methylenepropanedioate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.

  • Addition of Nucleophile: Slowly add acetylacetone (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Growing Diffraction-Quality Crystals

The formation of well-ordered single crystals is often the most challenging step in structure determination. Several techniques can be employed, and the choice of method is often empirical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and crystal formation.

For Dimethyl 3,3-diacetylpentanedioate, a starting point for crystallization could be a solution in a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane).

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[1][2].

Experimental Workflow

The process of SCXRD can be broken down into several key stages, as illustrated in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Dimethyl 3,3-diacetylpentanedioate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector[1].

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Patterson or direct methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD)[3].

Comparative Analysis: Insights from Structural Analogs

In the absence of a determined structure for Dimethyl 3,3-diacetylpentanedioate, a comparative analysis with structurally related pentanedioate esters can provide valuable insights into expected bond lengths, bond angles, and conformational preferences.

Compound NameFormulaMolecular Weight ( g/mol )Key Structural Features
Dimethyl 3,3-diacetylpentanedioate (Target) C11H16O6244.24Two acetyl groups at the C3 position, likely influencing steric hindrance and intramolecular interactions.
Dimethyl 3,3-dimethylpentanedioateC9H16O4188.22Two methyl groups at the C3 position. Provides a baseline for the steric bulk of substituents at C3.
Diethyl 3,3-dimethylpentanedioateC11H20O4216.27[4]Similar to the dimethyl ester but with ethyl groups, which can influence crystal packing.
Dimethyl pentanedioateC7H12O4160.17[5]The parent compound with no substituents at the C3 position. Represents a sterically unhindered backbone.
Diethyl pentanedioateC9H16O4188.22[6][7]The diethyl ester of the parent compound, useful for comparing the effects of the ester group size.

This comparative approach allows for the formulation of hypotheses about the structure of the target molecule. For instance, the presence of the two acetyl groups in Dimethyl 3,3-diacetylpentanedioate is expected to create significant steric strain around the C3 carbon, potentially leading to a wider C-C-C bond angle at this position compared to the dimethyl or unsubstituted analogs.

Molecular Structure Visualization

The anticipated molecular structure of Dimethyl 3,3-diacetylpentanedioate is presented below, highlighting the key functional groups.

molecular_structure cluster_molecule Dimethyl 3,3-diacetylpentanedioate C3 C C2 CH2 C3->C2 C4 CH2 C3->C4 Ac1_C C C3->Ac1_C Ac2_C C C3->Ac2_C C1 C C2->C1 C5 C C4->C5 O1a O C1->O1a = O1b O C1->O1b O5a O C5->O5a = O5b O C5->O5b OCH3_1 CH3 O1b->OCH3_1 OCH3_5 CH3 O5b->OCH3_5 Ac1_O O Ac1_C->Ac1_O = Ac1_CH3 CH3 Ac1_C->Ac1_CH3 Ac2_O O Ac2_C->Ac2_O = Ac2_CH3 CH3 Ac2_C->Ac2_CH3

Caption: 2D representation of Dimethyl 3,3-diacetylpentanedioate.

Conclusion and Future Directions

This guide has outlined a comprehensive and practical approach to the crystal structure determination of Dimethyl 3,3-diacetylpentanedioate. While the crystal structure of this specific molecule is not yet known, the methodologies and comparative analyses presented here provide a robust framework for its future elucidation. The determination of this structure would be a valuable addition to the field, offering deeper insights into the conformational behavior of substituted pentanedioates and potentially informing the design of new molecules with tailored properties for applications in drug development and materials science. The logical next step would be to perform the proposed synthesis and crystallization experiments, followed by single-crystal X-ray diffraction analysis to provide definitive structural data.

References

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  • InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

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Validation

Spectroscopic differentiation of Dimethyl 3,3-diacetylpentanedioate isomers

An In-depth Spectroscopic Guide to Differentiating Tautomeric Isomers of Dimethyl 3,3-diacetylpentanedioate Prepared by: A Senior Application Scientist For researchers, scientists, and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Spectroscopic Guide to Differentiating Tautomeric Isomers of Dimethyl 3,3-diacetylpentanedioate

Prepared by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. Molecules capable of tautomerism, such as β-dicarbonyl compounds, present a unique analytical challenge as they exist as an equilibrium mixture of isomers. Dimethyl 3,3-diacetylpentanedioate, a compound featuring two β-dicarbonyl systems, is an exemplary case. Its utility in synthesis and potential biological activity is intrinsically linked to the dominant tautomeric form present under specific conditions.

This guide provides a comprehensive framework for the spectroscopic differentiation of the primary tautomers of Dimethyl 3,3-diacetylpentanedioate: the diketo, monoenol, and dienol forms. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to enable unambiguous structural elucidation.

The Isomeric Landscape: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For most simple ketones, the equilibrium heavily favors the keto form. However, in 1,3-dicarbonyl systems like the one present in our target molecule, the enol form is significantly stabilized by two key factors: conjugation of the C=C bond with the remaining carbonyl group and the formation of a stable six-membered ring via intramolecular hydrogen bonding.[1][2]

Dimethyl 3,3-diacetylpentanedioate can exist in three primary tautomeric forms, creating a dynamic equilibrium in solution. The position of this equilibrium is highly sensitive to environmental factors, particularly the polarity of the solvent.[1][3]

tautomers cluster_diketo Diketo Form cluster_monoenol Monoenol Form cluster_dienol Dienol Form diketo monoenol diketo->monoenol K_eq1 dienol monoenol->dienol K_eq2

Figure 1: Tautomeric equilibrium of Dimethyl 3,3-diacetylpentanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing and quantifying tautomeric isomers in solution.[4][5] The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species present in the equilibrium.[3][6]

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The key to differentiating tautomers with ¹H NMR lies in identifying unique proton signatures. The diketo form is characterized by protons on sp³-hybridized carbons adjacent to carbonyls. The enol form, conversely, is defined by the appearance of a new vinylic proton (=C-H) and a highly deshielded enolic hydroxyl proton (-OH), whose signal often appears as a broad singlet due to hydrogen bonding and exchange.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton TypeDiketo FormMonoenol FormDienol FormRationale for Distinction
Acetyl Methyl (-COCH₃)~2.2 (s, 6H)~2.1 (s, 3H) & ~2.3 (s, 3H)~2.0 (s, 6H)Appearance of distinct keto and enol-conjugated methyl signals in the monoenol.
Methylene (-CH₂-)~3.5 (s, 4H)~3.4 (s, 2H) & ~3.6 (s, 2H)~3.7 (s, 4H)Asymmetry in the monoenol form may lead to two distinct methylene signals.
Ester Methyl (-OCH₃)~3.7 (s, 6H)~3.7 (s, 6H)~3.7 (s, 6H)Generally less affected, but may show slight shifts or broadening.
Vinylic (=CH-)Absent~5.6 (s, 1H)~5.6 (s, 2H)Unambiguous indicator of enolization. Integration reveals the extent.
Enolic Hydroxyl (-OH)Absent~12-15 (br s, 1H)~12-15 (br s, 2H)Unambiguous indicator of enolization. Highly deshielded due to H-bonding.

Note: 's' denotes singlet, 'br s' denotes broad singlet. Chemical shifts are estimates based on typical values for β-dicarbonyl systems.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR complements the proton data by directly observing the carbon framework. The most significant changes occur in the carbonyl and α-carbon regions. The formation of an enol converts a keto C=O and a methylene CH₂ into two sp²-hybridized carbons of a C=C double bond, resulting in dramatic shifts.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon TypeDiketo FormMonoenol FormDienol FormRationale for Distinction
Keto Carbonyl (C =O)~202~202 (Keto) & ~190 (Enol)~190Downfield shift of the enol C=O due to conjugation and H-bonding.
Ester Carbonyl (-C OO-)~170~170~170Relatively stable chemical shift across tautomers.
Quaternary Carbon (C3)~60~60~60The central sp³ carbon.
Methylene (-C H₂-)~45~45 & ~48~48Shift reflects changes in adjacent group electronic effects.
Acetyl Methyl (-C H₃)~30~30 & ~25~25Distinct signals for methyls on keto vs. enol moieties.
Ester Methyl (-OC H₃)~52~52~52Generally stable chemical shift.
Vinylic Carbons (=C H/=C -OH)Absent~100 (=CH) & ~180 (=C-OH)~100 (=CH) & ~180 (=C-OH)Unambiguous indicator of the presence and extent of enolization.
Experimental Protocol for NMR Analysis

Trustworthiness: This protocol is designed to yield high-quality, reproducible data for quantitative analysis of the tautomeric equilibrium. The choice of solvent is critical, as it directly influences the equilibrium position.[1][3]

  • Sample Preparation:

    • Accurately weigh ~20 mg of Dimethyl 3,3-diacetylpentanedioate.

    • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a solvent of medium polarity and is a standard for routine organic analysis. To study equilibrium shifts, repeat the experiment in a non-polar solvent like benzene-d₆ and a polar, hydrogen-bond-accepting solvent like DMSO-d₆.

    • Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum. Parameters: 32 scans, 1-2 second relaxation delay, 90° pulse angle.

    • Acquire a standard ¹³C NMR spectrum with proton decoupling. Parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle. Causality: A longer scan time is needed for ¹³C due to its low natural abundance and weaker magnetic moment.[7]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[8]

    • Integrate the relevant peaks in the ¹H spectrum (e.g., the vinylic proton vs. the total acetyl methyl protons) to determine the relative percentage of each tautomer.

Figure 2: Workflow for NMR-based tautomer analysis.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: While NMR excels at detailed structural mapping, IR spectroscopy provides a rapid and effective method for identifying the key functional groups that define each tautomer.[9] The diagnostic power of IR lies in its sensitivity to bond vibrations. The conversion from a keto to an enol form involves the loss of a C=O (ketone) bond and the gain of O-H and C=C bonds, each with a distinct and characteristic absorption frequency.[10][11]

Predicted Diagnostic IR Absorptions (cm⁻¹)

Vibrational ModeDiketo FormEnol Forms (Mono- or Di-)Rationale for Distinction
O-H StretchAbsent3200-2500 (very broad)Primary indicator of enolization. Broadness is due to strong intramolecular H-bonding.
C-H Stretch (sp³)3000-28503000-2850Present in all forms.
C=O Stretch (Ester)~1735 (strong, sharp)~1730 (strong, sharp)The ester carbonyl is less affected by tautomerization.
C=O Stretch (Ketone)~1715 (strong, sharp)Absent or diminishedThe disappearance of this sharp ketone peak is a key indicator.
C=O Stretch (H-bonded)Absent~1650 (strong)A new, lower-frequency C=O band appears due to conjugation and H-bonding in the enol.
C=C Stretch (Enol)Absent~1600 (medium)Primary indicator of the enol's alkene character.
Experimental Protocol for IR Analysis
  • Sample Preparation (Solution):

    • Prepare a ~5% (w/v) solution of the compound in carbon tetrachloride (CCl₄). Causality: CCl₄ is IR-transparent in the key functional group region and is non-polar, which tends to favor the intramolecularly hydrogen-bonded enol form, making it easier to detect.

    • Use a liquid IR cell with NaCl or KBr windows and a path length of 0.1 mm.

  • Data Acquisition:

    • Obtain a background spectrum of the pure solvent (CCl₄) in the cell.

    • Fill the cell with the sample solution and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the key absorption bands as detailed in the table above. The presence of a very broad band between 3200-2500 cm⁻¹ and bands around 1650-1600 cm⁻¹ is definitive proof of enol content.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the compound (C₁₁H₁₆O₆, MW = 244.24 g/mol ). While tautomers typically interconvert in the gas phase and thus don't give separate molecular ion peaks, the fragmentation pattern under Electron Ionization (EI) provides valuable structural information. The fragmentation is driven by the stability of the resulting ions and neutral losses, often initiated at the functional groups.[12][13]

Predicted Key Fragmentation Pathways (Electron Ionization)

m/z ValueProposed FragmentFragmentation PathwaySignificance
244[M]⁺•Molecular IonConfirms the molecular weight of the compound.
213[M - OCH₃]⁺α-cleavage at the esterLoss of a methoxy radical is a common pathway for methyl esters.
201[M - COCH₃]⁺α-cleavage at the acetyl ketoneLoss of an acetyl radical, indicative of the diacetyl substitution.
185[M - CH₂COOCH₃]⁺Cleavage of the pentanedioate armLoss of a carboxymethyl radical.
143[M - COCH₃ - CH₂CO]⁺Sequential loss after α-cleavageFurther fragmentation can elucidate connectivity.
43[CH₃CO]⁺α-cleavageA very common and often base peak for compounds containing an acetyl group.[14]
Experimental Protocol for MS Analysis
  • Sample Introduction:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

  • Ionization and Analysis:

    • Utilize Electron Ionization (EI) at 70 eV. Causality: EI is a high-energy technique that induces extensive and reproducible fragmentation, creating a structural "fingerprint" of the molecule.

    • Analyze the ions using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Interpretation:

    • Identify the molecular ion peak [M]⁺• to confirm the molecular weight.

    • Analyze the fragmentation pattern, assigning major peaks to plausible fragment ions based on established cleavage mechanisms like α-cleavage.[15][16]

fragmentation M Molecular Ion (m/z 244) F1 [M - OCH₃]⁺ (m/z 213) M->F1 - •OCH₃ F2 [M - COCH₃]⁺ (m/z 201) M->F2 - •COCH₃ F3 [M - CH₂COOCH₃]⁺ (m/z 185) M->F3 - •CH₂COOCH₃ F4 [CH₃CO]⁺ (m/z 43) M->F4 α-cleavage

Figure 3: Key EI-MS fragmentation pathways.

Conclusion

The differentiation of the tautomeric isomers of Dimethyl 3,3-diacetylpentanedioate is a tractable analytical problem when approached with a multi-technique spectroscopic strategy. ¹H and ¹³C NMR spectroscopy stand as the most definitive methods, providing not only qualitative identification through unique chemical shifts for vinylic and enolic protons/carbons but also quantitative analysis of the equilibrium mixture. IR spectroscopy offers a rapid, complementary confirmation by identifying the characteristic vibrational modes of the enol's hydroxyl and alkene groups. Finally, mass spectrometry validates the molecular identity and provides structural clues through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can achieve a complete and unambiguous characterization of this versatile chemical entity.

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